molecular formula C14H11NO5 B13056313 4-(2-Methoxyphenyl)pyridine-2,6-dicarboxylic acid

4-(2-Methoxyphenyl)pyridine-2,6-dicarboxylic acid

Cat. No.: B13056313
M. Wt: 273.24 g/mol
InChI Key: UBHPUFMHJPFLIG-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)pyridine-2,6-dicarboxylic acid is an organic compound with the molecular formula C14H11NO5. It is a derivative of pyridine-2,6-dicarboxylic acid, where a methoxyphenyl group is attached to the fourth position of the pyridine ring.

Preparation Methods

The synthesis of 4-(2-Methoxyphenyl)pyridine-2,6-dicarboxylic acid can be achieved through several synthetic routes. One common method involves the Kröhnke method, which uses substituted benzaldehydes followed by oxidation of the methyl group . The reaction conditions typically involve the use of aqueous medium and permanganate oxidation. Another approach involves the use of 1,2,4-triazine precursors, followed by aza-Diels–Alder reaction and hydrolysis . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(2-Methoxyphenyl)pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)pyridine-2,6-dicarboxylic acid involves its ability to form complexes with metal ions. The compound acts as a ligand, coordinating with metal ions through its carboxylate and pyridine groups. This coordination can lead to the formation of stable complexes with specific properties, such as fluorescence quenching in the presence of copper(II) ions . The molecular targets and pathways involved depend on the specific application and the nature of the metal ion being complexed.

Comparison with Similar Compounds

4-(2-Methoxyphenyl)pyridine-2,6-dicarboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

IUPAC Name

4-(2-methoxyphenyl)pyridine-2,6-dicarboxylic acid

InChI

InChI=1S/C14H11NO5/c1-20-12-5-3-2-4-9(12)8-6-10(13(16)17)15-11(7-8)14(18)19/h2-7H,1H3,(H,16,17)(H,18,19)

InChI Key

UBHPUFMHJPFLIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC(=C2)C(=O)O)C(=O)O

Origin of Product

United States

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